molecular formula C9H8ClF3 B1597566 2-Methyl-5-(trifluoromethyl)benzyl chloride CAS No. 225656-63-3

2-Methyl-5-(trifluoromethyl)benzyl chloride

Cat. No. B1597566
M. Wt: 208.61 g/mol
InChI Key: ZUZJZUFMXLLABC-UHFFFAOYSA-N
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Description

“2-Methyl-5-(trifluoromethyl)benzyl chloride” is a chemical compound with the empirical formula C9H8ClF3 . It is a clear light yellow liquid .


Molecular Structure Analysis

The molecular weight of “2-Methyl-5-(trifluoromethyl)benzyl chloride” is 208.61 . The InChI code is 1S/C9H8ClF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3 and the SMILES string is FC(F)(F)c1ccccc1C(Cl)=O .


Chemical Reactions Analysis

“2-Methyl-5-(trifluoromethyl)benzyl chloride” is known to react with 2-benzo[b]thienyllithium to yield 6-fluorobenzo[b]naphtho[2,3-d]thiophene .


Physical And Chemical Properties Analysis

“2-Methyl-5-(trifluoromethyl)benzyl chloride” is a clear light yellow liquid . It has a molecular weight of 208.61 . The density is 1.416 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis of Phenyl-substituted Carboxylic Acid Derivatives

    • Field : Organic Chemistry
    • Application : 2-(Trifluoromethyl)benzyl chloride is used in the preparation of phenyl-substituted carboxylic acid derivatives .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : These derivatives are used as PAI-1 inhibitors . PAI-1 is a protein that in humans is encoded by the SERPINE1 gene. It is involved in the regulation of fibrinolysis, the physiological breakdown of blood clots .
  • Gas-phase Chemical Derivatization of Polymers

    • Field : Polymer Chemistry
    • Application : 2-Chloro-5-(trifluoromethyl)benzaldehyde, a compound similar to 2-Methyl-5-(trifluoromethyl)benzyl chloride, is used in the gas-phase chemical derivatization of poly(tetrafluoroethylene) and poly(ethylene terephthalate) using gas plasma .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : The results or outcomes of this application were not provided in the source .
  • Synthesis of Fluorobenzo[b]naphtho[2,3-d]thiophene
    • Field : Organic Chemistry
    • Application : 2-(Trifluoromethyl)benzyl chloride reacts with 2-benzo[b]thienyllithium to yield 6-fluorobenzo[b]naphtho[2,3-d]thiophene .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : The results or outcomes of this application were not provided in the source .

Safety And Hazards

“2-Methyl-5-(trifluoromethyl)benzyl chloride” is classified as Acute Tox. 3 Oral according to the GHS06 hazard classification . It is considered hazardous and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

2-(chloromethyl)-1-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZJZUFMXLLABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379622
Record name 2-Methyl-5-(trifluoromethyl)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethyl)benzyl chloride

CAS RN

225656-63-3
Record name 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225656-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(trifluoromethyl)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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